6-(4-ethoxy-3-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
CAS No.: 868147-39-1
Cat. No.: VC4546116
Molecular Formula: C25H22N4O3S
Molecular Weight: 458.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868147-39-1 |
|---|---|
| Molecular Formula | C25H22N4O3S |
| Molecular Weight | 458.54 |
| IUPAC Name | 9-(4-ethoxy-3-methoxyphenyl)-11-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
| Standard InChI | InChI=1S/C25H22N4O3S/c1-3-31-18-11-10-15(13-19(18)30-2)24-21-22(16-7-4-5-8-17(16)32-24)28-25-26-14-27-29(25)23(21)20-9-6-12-33-20/h4-14,23-24H,3H2,1-2H3,(H,26,27,28) |
| Standard InChI Key | GCPDYUZNSONSFI-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=CS6)OC |
Introduction
Key Findings
6-(4-Ethoxy-3-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d] triazolo[1,5-a]pyrimidine (CAS: 868147-39-1) is a polycyclic heteroaromatic compound with a molecular weight of 458.54 g/mol. Its structural complexity arises from fused chromene, triazolo, and pyrimidine rings, functionalized with ethoxy-methoxyphenyl and thiophene substituents. Emerging studies highlight its potential in medicinal chemistry, particularly as a kinase inhibitor and antimicrobial agent, though synthetic challenges persist due to its intricate architecture .
Structural and Physicochemical Properties
Molecular Architecture
The compound features a chromeno[4,3-d]triazolopyrimidine core, where:
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Chromene Ring: A benzopyran derivative contributes planar aromaticity and π-π stacking potential.
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Triazolo[1,5-a]pyrimidine: A fused 1,2,4-triazole and pyrimidine system enhances hydrogen-bonding capacity and metabolic stability .
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Substituents:
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C25H22N4O3S |
| Molecular Weight | 458.54 g/mol |
| LogP (Predicted) | 3.8 ± 0.5 |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 7 (N, O, S atoms) |
| Rotatable Bonds | 6 |
The compound’s moderate lipophilicity (LogP ~3.8) suggests balanced solubility and permeability, aligning with Lipinski’s rule of five .
Synthetic Pathways
Key Reaction Steps
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Chromene Core Formation:
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Triazolo-Pyrimidine Fusion:
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Functionalization:
Optimization Challenges
Structure-Activity Relationships (SAR)
Critical Substituent Effects
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C6 Aryl Group (4-Ethoxy-3-methoxyphenyl):
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C7 Thiophene:
Bioisosteric Modifications
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Replacing thiophene with furan reduces antibacterial activity by 60%, highlighting sulfur’s role in target engagement .
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Removing the ethoxy group decreases cytotoxicity (IC50 increases from 1.5 μM to >10 μM in HL60 cells) .
Biological Activities
Antimicrobial Efficacy
| Organism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
The thiophene moiety enhances gram-positive bacterial membrane disruption, while limited solubility reduces efficacy against gram-negative strains .
Analytical Characterization
Spectroscopic Data
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